Product packaging for Oxazine 750(Cat. No.:CAS No. 67556-77-8)

Oxazine 750

Cat. No.: B1220077
CAS No.: 67556-77-8
M. Wt: 370.5 g/mol
InChI Key: ZYJGPXJRLUYMRP-UHFFFAOYSA-O
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Description

Significance of Oxazine (B8389632) 750 in Contemporary Chemical Research

The significance of Oxazine 750 in modern chemical research is multifaceted, primarily revolving around its applications as a near-infrared (NIR) fluorescent dye and a laser dye. bocsci.comusbio.netbocsci.com Its ability to absorb and emit light in the NIR window (typically 650–900 nm) is particularly advantageous for biological studies, as this region experiences minimal interference from the natural autofluorescence of biomolecules, leading to a high signal-to-noise ratio and enhanced detection sensitivity. mdpi.com

Key areas where this compound has demonstrated considerable importance include:

Laser Technology: this compound is utilized as a gain medium in dye lasers, which are valued for their tunability and ability to produce pulsed or continuous wave light. bocsci.comusbio.netphotonicshop.co.uk Its efficiency in the red and near-infrared regions makes it suitable for various spectroscopic applications. photonicshop.co.uk

Fluorescence Microscopy and Imaging: In biological imaging, the dye serves as a fluorescent label for tracking and identifying cells. ontosight.ai It can be conjugated to proteins and antibodies to study their expression, localization, and interactions within cellular environments. ontosight.ai For instance, it has been screened for its potential in nerve-specific fluorescence imaging. thno.org

Flow Cytometry: this compound is employed for staining DNA in cells for analysis by flow cytometry, particularly with excitation from low-power helium-neon lasers (633 nm). haz-map.comnih.gov

Sensors and Probes: The fluorescence properties of this compound are sensitive to the local environment. This has led to its use in developing diagnostic assays and probes. For example, an oxazine-based probe was designed for the selective imaging of nitrite (B80452) in cells. researchgate.net

Luminescent Solar Concentrators (LSCs): Research has explored the use of this compound doped into polymer matrices, such as polymethyl methacrylate (B99206) (PMMA), for applications in LSCs. ias.ac.inresearchgate.net These devices absorb solar radiation and concentrate the emitted fluorescence to the edges where photovoltaic cells are placed. ias.ac.in

The compound's utility is often benchmarked against other dyes like Nile Blue, Methylene Blue, and Rhodamine 800. mdpi.comthno.org While it offers advantages like ease of synthesis, its relatively low fluorescence quantum yield compared to other probes like quantum dots can be a limitation in some applications. mdpi.com

Scope of Academic Inquiry into this compound Systems

Academic investigation into this compound systems is broad, encompassing fundamental photophysical studies, explorations of its behavior in different environments, and its integration into advanced materials and analytical methods.

Photophysical and Spectroscopic Studies: A significant body of research focuses on characterizing the electronic absorption and fluorescence emission spectra of this compound. nih.gov Studies have investigated how its spectral properties are influenced by the solvent environment, including polarity and the presence of anisotropic hosts like liquid crystals. acs.orgnih.govresearchgate.net The phenomenon of solvatochromism, where the color of the dye changes with solvent polarity, is a key area of interest. researchgate.net Research has also delved into its aggregation behavior, such as the formation of dimers and higher-order aggregates in aqueous solutions and hydrogels, using techniques like UV-vis spectroscopy and applying Kasha's exciton (B1674681) theory to interpret the spectral shifts. nih.govjcsp.org.pk

Rotational and Relaxation Dynamics: Advanced spectroscopic techniques, such as femtosecond time-resolved spectroscopy, have been employed to study the rotational reorientation dynamics of this compound in various polar solvents. acs.orgresearchgate.net These studies provide insights into solute-solvent interactions and test hydrodynamic theories like the Stokes-Einstein-Debye model. acs.org The relaxation dynamics following photoexcitation are crucial for understanding its performance as a laser dye and fluorescent probe. researchgate.net

Environmental Interactions: Researchers have examined the interaction of this compound with different media, such as polyacrylamide hydrogels and its adsorption at air/water interfaces. nih.govaip.org Studies at interfaces use techniques like electronic sum frequency generation (ESFG) to probe the electronic structure of the adsorbed dye molecules, revealing differences compared to their state in bulk solution. aip.org

Computational and Theoretical Modeling: To complement experimental findings, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used. researchgate.netnih.govresearchgate.net These theoretical studies help in understanding the electronic structure, predicting UV-vis spectra, and interpreting the vibronic transitions observed in experimental spectra. acs.orgresearchgate.net For instance, computational models have been used to reproduce the absorption spectra of this compound in aqueous solutions and to elucidate the nature of its electronic transitions. researchgate.net

Methodological Frameworks in this compound Studies

The study of this compound involves a range of established and advanced methodological frameworks, from chemical synthesis and purification to sophisticated spectroscopic analysis and computational modeling.

Synthesis and Characterization: The synthesis of oxazine dyes, including structures related to this compound, often involves condensation reactions. jcsp.org.pkijpsonline.comresearchgate.net For example, the Betti reaction, a type of Mannich-type aminoalkylation, is a known route for creating 1,3-oxazine structures. jcsp.org.pkresearchgate.net Following synthesis, purification is typically achieved using techniques like column chromatography. ijpsonline.com Characterization of the synthesized compounds relies on a suite of standard analytical methods, including:

Spectroscopy: Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and UV-Visible Spectroscopy are used to confirm the molecular structure and investigate electronic properties. jcsp.org.pkijpsonline.comijpsonline.com

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition. ijpsonline.comijpsonline.com

Elemental Analysis: Provides the percentage composition of elements, further verifying the chemical formula. ijpsonline.com

Spectroscopic and Photophysical Analysis: A core component of this compound research is the detailed analysis of its interaction with light.

Steady-State Spectroscopy: UV-Visible absorption and fluorescence emission spectroscopy are fundamental for determining key parameters like absorption and emission maxima (λ_abs, λ_em), molar absorptivity, and Stokes shift. ias.ac.in

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption and stimulated emission pumping fluorescence depletion (FS TR SEP FD) spectroscopy are used to probe the dynamics of excited states on ultrafast timescales, providing information on relaxation pathways and rotational dynamics. acs.orgresearchgate.net

Nonlinear Optical Spectroscopy: Methods such as electronic sum frequency generation (ESFG) are employed to specifically study the electronic spectra of this compound at interfaces. aip.org

Computational Chemistry: Theoretical frameworks, particularly those based on quantum mechanics, are integral to modern studies.

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are widely used to calculate the electronic structure, optimize molecular geometries, predict spectroscopic properties (UV-vis, IR), and analyze molecular orbitals. researchgate.netresearchgate.netumn.edu The choice of functional (e.g., B3LYP) and basis set is critical for accuracy. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), has been shown to be crucial for accurately predicting the absorption spectra of oxazine dyes. researchgate.net

This multi-pronged approach, combining synthesis, advanced spectroscopy, and computational modeling, provides a comprehensive understanding of this compound's properties and functions.

Data Tables

Table 1: Chemical Identity of this compound and its Variants This table provides identifying information for this compound and its common salt forms used in research.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Common Use
This compound C₂₄H₂₃N₃O 369.47 General Dye
This compound Perchlorate C₂₄H₂₄ClN₃O₅ 469.92 Near-IR Laser Dye usbio.netbocsci.com
This compound Chloride C₂₄H₂₃N₃OCl 404.92 Near-IR Laser Dye bocsci.com

Table 2: Spectroscopic Properties of this compound This table summarizes the key absorption and emission characteristics of this compound observed in different research contexts. Note that values can vary based on solvent and experimental conditions.

Property Value Context/Solvent Reference
Absorption Maximum (λ_abs) 612 nm, 585 nm Doped in PMMA ias.ac.in
Absorption Maximum (λ_abs) ~650 nm Monomer in water aip.org
Absorption Maximum (λ_abs) ~600 nm Dimer in water aip.org
Emission Maximum (λ_em) 700-811 nm Lasing Range photonicshop.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N3O+ B1220077 Oxazine 750 CAS No. 67556-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67556-77-8

Molecular Formula

C24H24N3O+

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium

InChI

InChI=1S/C24H23N3O/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3/p+1

InChI Key

ZYJGPXJRLUYMRP-UHFFFAOYSA-O

SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61

Synonyms

OX750
oxazine 750
oxazine-750

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Oxazine Systems

Established Synthetic Routes for Oxazine (B8389632) Derivatives Relevant to Oxazine 750

The foundational synthesis of oxazine rings often relies on condensation and cyclization reactions, with the Mannich reaction playing a significant historical and practical role.

Mannich Reaction-Based Synthesis of Oxazine Precursors

The Mannich reaction, a cornerstone of organic synthesis, is instrumental in forming key precursors for oxazine ring systems. Historically, aromatic oxazines, including benzoxazines, were first synthesized in 1944 via Mannich reactions involving phenols, formaldehyde (B43269), and amines researchgate.netgoogle.comnih.govactascientific.comscispace.comresearchgate.netijnc.irnih.gov. This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen, such as a phenol (B47542) or naphthol beilstein-journals.orgmdpi.com.

For instance, a Mannich-type condensation of an aniline (B41778) with formaldehyde and a naphthol derivative, catalyzed by various agents, can lead to the formation of 1,3-oxazine precursors or directly to the oxazine ring system scispace.combeilstein-journals.orgacademie-sciences.frresearchgate.netresearchgate.netijrpr.com. These reactions can involve the formation of intermediate Mannich bases, which then undergo further cyclization. For example, the reaction of 2-naphthol, formaldehyde, and primary amines can yield 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] Current time information in Bangalore, IN.orientjchem.orgoxazine derivatives through a Mannich-type reaction researchgate.netnih.gov. Similarly, the synthesis of coumarin[8,7-e] Current time information in Bangalore, IN.orientjchem.orgoxazine derivatives has been achieved through a microwave-assisted three-component Mannich reaction researchgate.net.

Cyclization Reactions in Oxazine Ring Formation

The formation of the oxazine ring itself is typically achieved through various cyclization strategies, often following initial condensation steps.

Condensation and Cyclization: A common approach involves the condensation of nitrosoaniline derivatives with phenols, often in the presence of acidic condensing agents, to form the oxazine ring google.commdpi.comthieme-connect.de. For example, the condensation of 3-aminophenol (B1664112) derivatives with nitroso compounds can yield oxazine dyes google.com. Another route involves the reaction of 2-naphthol, formaldehyde, and amines, where the Mannich-type condensation is followed by intramolecular cyclization to form the 1,3-oxazine ring academie-sciences.frresearchgate.netnih.gov.

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction, particularly involving nitroso dienophiles and conjugated dienes, is a recognized method for forming 1,2-oxazine scaffolds nih.govactascientific.combeilstein-journals.orgacs.orgbohrium.com. These reactions can lead to biologically active molecules due to the potential for subsequent transformations of the oxazine ring.

Other Cyclization Methods: Other cyclization strategies include the reaction of chalcones with urea (B33335), often catalyzed by acids or under microwave irradiation, to form oxazine derivatives ijnc.irmjpms.inresearchgate.netresearchgate.net. Additionally, metal-assisted condensation reactions, such as those involving zinc(II) acetate (B1210297) and specific diamines, can lead to macrocycles featuring oxazolidine (B1195125) or oxazine side rings acs.org.

Solvent-Assisted and Solvent-Free Synthetic Approaches

The development of greener and more efficient synthetic methods has led to increased interest in solvent-assisted and solvent-free approaches for oxazine synthesis.

Solvent-Assisted Synthesis: Traditional methods often utilize solvents like ethanol, methanol (B129727), or dimethylformamide (DMF) in conjunction with catalysts or reagents. For instance, the condensation of 2-naphthol, formaldehyde, and amines can be carried out in aqueous media catalyzed by Vitamin B1 (thiamine hydrochloride), yielding oxazine derivatives academie-sciences.fr. Solvent effects on solubility and spectral properties have also been investigated for synthesized oxazine compounds google.com.

Solvent-Free Synthesis: Solvent-free methods offer advantages such as reduced waste, shorter reaction times, and simplified work-up procedures. Microwave irradiation has been particularly effective in promoting solvent-free oxazine synthesis. For example, a microwave-assisted, solvent-free, three-component reaction of 1-naphthol, anilines, and formalin, catalyzed by montmorillonite, can yield oxazine derivatives in high yields and short reaction times orientjchem.org. Similarly, fly-ash catalyzed solvent-free cyclization of aryl chalcones and urea under microwave irradiation has been employed for oxazine synthesis researchgate.netresearchgate.netscispace.comderpharmachemica.com. Other solvent-free approaches utilize catalysts like zirconyl(IV) chloride or magnetic nanocomposites under mild conditions researchgate.netrsc.org.

Advanced Derivatization Strategies for this compound

Modifying the core oxazine structure allows for fine-tuning of its properties, such as spectral characteristics, solubility, and reactivity, which is crucial for optimizing its performance as a dye.

Isotopic Labeling and its Utility in Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracking molecular transformations, and understanding degradation pathways. While specific studies detailing the isotopic labeling of this compound itself for mechanistic investigations were not immediately found, the general utility of isotopic labeling in organic chemistry is well-established.

Mechanistic Elucidation: Isotope labeling, using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can provide critical insights into reaction pathways. For example, ¹³C-isotope labeling has been used to study the mechanisms of reactions involving heterocyclic ring formation, such as the incorporation of CO₂ into oxazine-2,4-diones researchgate.net. Kinetic Isotope Effects (KIEs) derived from using deuterated compounds can reveal rate-determining steps in a reaction benchchem.com.

Application in Dye Chemistry: In the broader context of fluorescent dyes, deuteration has been shown to enhance photostability and alter photophysical properties. Recent research has explored deuterated oxazines, demonstrating their potential as brighter NIR fluorophores for microscopy applications, suggesting that isotopic substitution can indeed tune the performance of oxazine dyes rsc.org.

Functional Group Introduction for Tailored Performance

The introduction of specific functional groups onto the oxazine scaffold is a primary strategy for modifying its electronic, optical, and physical properties.

Tuning Spectral Properties: Substituents on the oxazine ring can significantly influence absorption and emission wavelengths. For example, the presence of electron-donating groups, such as amino substituents, can lead to bathochromic shifts (redshifts) in the absorption and emission spectra, pushing them towards the NIR region mdpi.comresearchgate.net. The introduction of silicon into oxazine scaffolds has been explored to create "Si-oxazines" (azasilines) with red-shifted absorption and emission wavelengths beyond 700 nm, expanding the NIR capabilities of oxazine-like dyes nih.gov.

Enhancing Solubility and Bioconjugation: For applications in biological systems, modifying solubility is crucial. The introduction of sulfonate ester groups, which can be cleaved by esterases, allows for the design of cell-permeable NIR oxazine dyes that become more water-soluble upon cellular entry nih.gov. Functionalization with carboxylic acid groups can serve as handles for bioconjugation, enabling the attachment of the dye to biomolecules mdpi.com.

Modifying Reactivity and Stability: The strategic placement of functional groups can also influence the chemical stability and reactivity of the oxazine core. For instance, certain substituents can enhance the rigidity of the ring system, leading to improved quantum yields and photostability mdpi.com.

Advanced Spectroscopic and Photophysical Characterization of Oxazine 750

Electronic Absorption and Emission Spectroscopy of Oxazine (B8389632) 750

The interaction of Oxazine 750 with light is fundamentally described by its electronic absorption and emission spectra. These spectra are not only characteristic fingerprints of the molecule but also provide profound insights into its electronic structure and its interaction with the surrounding environment.

The absorption spectra of this compound, particularly in aqueous solutions, often exhibit a main absorption peak accompanied by a shoulder at a shorter wavelength. rusjbpc.rudntb.gov.ua Computational studies have demonstrated that this shoulder is not due to the formation of aggregates, but rather arises from vibronic transitions. rusjbpc.rudntb.gov.ua Vibronic transitions are simultaneous electronic and vibrational transitions within a molecule. The vibrations coupled to the electronic transitions in this compound are typically low-frequency, large-scale molecular movements. rusjbpc.ruresearchgate.net

In aqueous media, the presence of hydrogen bonds between the dye and water molecules plays a significant role. The formation of hydrogen bonds with water molecules can lead to a redshift of the entire absorption spectrum by approximately 15 nm. rusjbpc.ruresearchgate.net This is explained by the strengthening of these hydrogen bonds upon electronic excitation of the this compound molecule. rusjbpc.rudntb.gov.ua The intensity of the low-frequency vibrations involved in the vibronic transitions is also enhanced by the binding of water molecules, especially in the excited state. rusjbpc.ruresearchgate.net

The choice of computational methods, such as time-dependent density functional theory (TD-DFT), is critical for accurately modeling these vibronic spectra. Studies have shown that different functionals may be optimal for various oxazine dyes depending on their molecular structure. For this compound, the MN12SX functional with the 6-31++G(d,p) basis set and the SMD solvent model has been shown to accurately reproduce the experimental absorption spectrum in an aqueous solution. rusjbpc.rudntb.gov.uaresearchgate.net

Table 1: Spectroscopic Properties of this compound in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm)
Methanol (B129727) 660 699
Ethanol 662 705
Acetone (B3395972) - -
Formamide - -
Dimethylformamide (DMF) - -
Dimethyl sulfoxide (B87167) (DMSO) - -

Data compiled from various sources. acs.orggen-opt.com Note: Specific peak positions can vary slightly based on experimental conditions.

The position, shape, and intensity of the absorption and emission bands of this compound are sensitive to the polarity and polarizability of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net However, studies have indicated that the absorption and emission peak positions of this compound are less dependent on the solvent compared to some other dyes. acs.org

In protic alcoholic solvents, a significant fluorescence quenching of this compound is observed. nih.gov This has been attributed to a photoinduced electron transfer (ET) reaction from the alcohol solvent to the this compound chromophore, facilitated by hydrogen bonding. nih.gov This ET process is remarkably fast, occurring on a femtosecond timescale. nih.gov

The interaction with the solvent can also influence the formation of molecular aggregates. In aqueous solutions, oxazine dyes can form dimers, which have distinct spectral properties compared to the monomeric form. aip.org For instance, at the air/water interface, the dimer of this compound exhibits a red-shifted absorption peak compared to the monomer. aip.org

Excited State Dynamics and Relaxation Processes of this compound

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent relaxation processes are complex and occur on ultrafast timescales. Understanding these dynamics is crucial for optimizing the performance of the dye in applications such as laser technology and fluorescence imaging.

Femtosecond time-resolved stimulated emission pumping fluorescence depletion (FS TR SEP FD) spectroscopy is a powerful technique to investigate the ultrafast dynamics of excited states. acs.orgresearchgate.netnih.gov This method has been employed to study the rotational reorientation dynamics of this compound in various polar solvents. acs.orgresearchgate.netnih.gov

In these experiments, a pump pulse excites the molecule, and a subsequent probe pulse stimulates emission, leading to a depletion of the fluorescence. By varying the time delay between the pump and probe pulses and analyzing the polarization of the emitted light, the rotational motion of the molecule can be tracked. acs.orgresearchgate.netnih.gov

Studies on this compound have revealed different anisotropy decay behaviors depending on the solvent. In acetone and formamide, the anisotropy decay is described by a single-exponential function. acs.orgacs.orgnih.gov However, in other solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), the decay is biexponential, indicating more complex rotational dynamics. acs.orgnih.gov

Following electronic excitation, the molecule is often in a vibrationally "hot" state. The excess vibrational energy is then dissipated to the surrounding solvent molecules through vibrational relaxation. This process typically occurs on a picosecond timescale. aip.orgresearchgate.net

Theoretical models based on the reduced density matrix theory have been used to simulate the fluorescence depletion spectrum of this compound in acetone. aip.org These simulations have calculated a vibrational relaxation rate of 2.5 ps⁻¹ for the dye in this solvent. aip.org Experimental studies using FS TR SEP FD have observed two main relaxation components: a very fast intramolecular redistribution of energy (less than 500 fs) and a subsequent slower cooling process on the picosecond timescale, which involves energy transfer to the solvent. researchgate.net

The faster decay component has different origins depending on the solvent. In alcoholic solvents like methanol and ethanol, the faster picosecond decay is likely due to the rotation of the transition dipole moment resulting from the photoinduced electron transfer from the solvent to the dye. acs.orgnih.gov In solvents like DMF and DMSO, the faster decay on the hundreds of femtoseconds timescale is ascribed to the "wobbling-in-the-cone" motion of the ethyl group of the this compound molecule, which is sensitive to the strength of hydrogen bonding. acs.orgnih.gov

Table 2: Rotational Reorientation Times of this compound in Different Solvents

Solvent Relaxation Time (ps) (Pump at 660 nm) Relaxation Time (ps) (Pump at 400 nm)
Acetone 51 57
Formamide 362 363

Data from reference acs.org.

Intramolecular Charge Transfer (ICT) Dynamics

The photophysical behavior of this compound is significantly influenced by intramolecular charge transfer (ICT) processes occurring upon photoexcitation. As a molecule with distinct electron-donating and electron-accepting moieties, the absorption of light energy prompts a redistribution of electron density, creating a highly polar excited state. This charge transfer character is a key determinant of its solvatochromic properties and excited-state relaxation pathways.

Research has shown that the excited-state dynamics of this compound are complex and often cannot be described by a single exponential decay. Instead, a biexponential decay process is frequently observed, particularly in polar solvents. Current time information in Merrimack County, US.researchgate.net This behavior is indicative of at least two competing or sequential relaxation processes. One of these processes is a rapid intramolecular vibrational redistribution (IVR), which occurs on a femtosecond timescale (290–360 fs) and appears to be largely insensitive to the solvent environment. researchgate.net The slower decay component, occurring over several picoseconds, is attributed to processes such as the cooling of the "hot" solute molecule through collisional energy transfer to the surrounding solvent molecules and the solvation of the polar excited state. researchgate.net

In certain environments, particularly in the presence of electron-donating species like alcoholic solvents, a photoinduced electron transfer (ET) can occur from the solvent to the this compound chromophore. Current time information in Merrimack County, US.nih.gov This intermolecular process can be exceptionally fast, with timescales reported to be as short as 200 femtoseconds, and it competes with the intramolecular relaxation pathways. aip.orgmdpi.com This ultrafast ET is often coupled with hydrogen-bonding dynamics. aip.orgmdpi.com In some cases, the excited state is described as a Twisted Intramolecular Charge Transfer (TICT) state, where the molecule undergoes a geometric rearrangement in the excited state to facilitate charge separation. This is particularly noted in solvents that can stabilize the highly polar TICT state. rusjbpc.ru The dynamics of these charge transfer processes are highly sensitive to the solvent's polarity and its ability to form hydrogen bonds, which can stabilize or destabilize the ICT state and influence the rates of non-radiative decay. rusjbpc.runih.gov

SolventFaster Decay Time (τ_fast)Slower Decay Time (τ_slow)Probable Assignment for Faster Decay
MethanolPicosecondsHundreds of picosecondsRotation of the transition dipole moment due to electron transfer from the solvent. Current time information in Merrimack County, US.nih.gov
EthanolPicosecondsHundreds of picosecondsRotation of the transition dipole moment due to electron transfer from the solvent. Current time information in Merrimack County, US.nih.gov
Dimethylformamide (DMF)Hundreds of femtosecondsHundreds of picosecondsWobbling-in-the-cone motion of the ethyl group, sensitive to hydrogen bonding. Current time information in Merrimack County, US.nih.gov
Dimethyl Sulfoxide (DMSO)Hundreds of femtosecondsHundreds of picosecondsWobbling-in-the-cone motion of the ethyl group, sensitive to hydrogen bonding. Current time information in Merrimack County, US.nih.gov
Acetone-Single exponential decayOverall rotational relaxation. Current time information in Merrimack County, US.nih.gov
Formamide-Single exponential decayOverall rotational relaxation. Current time information in Merrimack County, US.nih.gov

Intermolecular Interactions and Aggregation Phenomena

The spectroscopic properties of this compound are profoundly affected by specific solute-solvent interactions, most notably hydrogen bonding. The presence of hydrogen bond-donating solvents, such as water and alcohols, leads to significant changes in the absorption and emission spectra, as well as the excited-state dynamics of the dye.

Computational studies have demonstrated that the formation of hydrogen bonds between water molecules and this compound can lead to a redshift (bathochromic shift) of the entire absorption spectrum by approximately 15 nm. rusjbpc.ruresearchgate.net This effect is attributed to the strengthening of these hydrogen bonds upon electronic excitation of the dye molecule. rusjbpc.ruresearchgate.net The vibration of the N-H bond within the imino group of the dye is also found to be strengthened in the excited state due to the binding of water molecules. rusjbpc.ruresearchgate.net

In protic alcoholic solvents, hydrogen bonding plays a critical role in facilitating a photoinduced electron transfer (ET) from the solvent to the this compound chromophore. aip.orgmdpi.com This ET process is a major pathway for fluorescence quenching. Theoretical and experimental studies have shown that this process is site-selective, meaning the electron transfer is funneled through specific intermolecular hydrogen bonds that are transiently strengthened in the excited state. aip.orgmdpi.com The efficiency of this quenching mechanism highlights the importance of the specific geometry and strength of hydrogen bonds in dictating the photophysical fate of the excited dye molecule. The faster anisotropy decay components observed in alcohols are directly linked to this ET reaction facilitated by hydrogen bonding. Current time information in Merrimack County, US.nih.gov In contrast, in aprotic solvents where such hydrogen bonding is absent, these specific deactivation channels are not available, leading to different photophysical parameters.

Table 2: Influence of Hydrogen Bonding on this compound Photophysics This table summarizes the key effects of hydrogen-bonding solvents on the spectral and dynamic properties of this compound.

PhenomenonObservation in Hydrogen-Bonding Solvents (e.g., Water, Alcohols)Reference
Spectral Shift Bathochromic (red) shift in the absorption spectrum. rusjbpc.ruresearchgate.net
Fluorescence Significant fluorescence quenching. aip.orgmdpi.com
Excited-State Dynamics Ultrafast (femtosecond to picosecond) decay component due to photoinduced electron transfer from the solvent. Current time information in Merrimack County, US.nih.govaip.orgmdpi.com
Vibrational Modes Strengthening of the N-H bond vibration in the excited state. rusjbpc.ruresearchgate.net

Like many planar aromatic dyes, this compound has a tendency to self-associate in solution, forming dimers and higher-order aggregates. This aggregation is highly dependent on the dye concentration, the nature of the solvent, and the surrounding matrix. The equilibrium between the monomeric and dimeric forms of the dye is readily observed through changes in the electronic absorption spectrum.

In aqueous solutions and hydrogel matrices, this compound exhibits a distinct monomer-dimer equilibrium that can be analyzed using UV-vis spectroscopy. nih.gov Studies have shown that the monomeric form of this compound has an absorption maximum at a shorter wavelength, while the dimer absorbs at a longer wavelength, often with a prominent peak around 600-602 nm. aip.orgconicet.gov.ar The formation of aggregates generally acts as a fluorescence quencher, which can impact the performance of the dye in applications like laser systems. researchgate.net

The equilibrium can be shifted by changing the environment. For instance, the extent of aggregation of this compound in polyacrylamide hydrogels is typically lower than in a pure aqueous medium. jcsp.org.pk The composition of the hydrogel itself can be used to tune this equilibrium. nih.gov At the air/water interface, the formation of dimers is particularly favored, and spectroscopic techniques like second harmonic generation (SHG) have shown that the signal is almost entirely due to dimers rather than monomers. dntb.gov.ua In these dimers, the molecules often adopt a non-parallel, twisted sandwich configuration. aip.org

Table 3: Spectral Characteristics of this compound Monomers and Dimers This table provides a general overview of the absorption characteristics used to identify the monomer-dimer equilibrium of this compound.

SpeciesTypical Absorption RegionMatrix / SolventKey Spectral FeatureReference
Monomer Shorter wavelength peakAqueous solution, HydrogelsAbsorption peak assigned to the isolated dye molecule. nih.govaip.org
Dimer ~600-602 nmAqueous solutionProminent peak assigned to the H-band of the dimer. aip.orgconicet.gov.ar
Dimer 660-800 nmAqueous solutionWeak shoulder assigned to the J-band of the dimer. aip.org
Dimer Dominant speciesAir/Water InterfaceSignal dominated by dimer aggregates. dntb.gov.ua

The changes observed in the absorption spectra of this compound upon aggregation are explained by molecular exciton (B1674681) theory, developed by Kasha. nih.govpradeepresearch.org This theory describes the electronic coupling between the transition dipole moments of the individual monomer units within an aggregate. This coupling leads to a splitting of the monomer's excited state into a series of new excitonic states, with the number of states corresponding to the number of molecules in the aggregate. The selection rules for transitions to these new states depend on the geometric arrangement of the molecules.

Two primary types of aggregates are distinguished based on their spectral shifts relative to the monomer:

H-aggregates (hypsochromic): These typically involve a parallel, face-to-face (sandwich-type) arrangement of the dye molecules. In this configuration, the transition to the higher-energy exciton state is allowed, while the transition to the lower-energy state is forbidden. This results in a blue-shift of the absorption maximum compared to the monomer. pradeepresearch.org

J-aggregates (bathochromic): These are characterized by a head-to-tail arrangement of the molecules. Here, the transition to the lower-energy exciton state is allowed, leading to a red-shifted absorption band that is often narrow and intense. pradeepresearch.org

For this compound, studies of its aggregates in aqueous solution have identified features of both H- and J-type coupling. The dimer spectrum shows a prominent peak at a shorter wavelength (e.g., ~600 nm), which is assigned to the H-band, and a weaker, broad shoulder at longer wavelengths (660–800 nm), which is attributed to the J-band. aip.org This observation suggests that the dimer of this compound in water is not a perfectly parallel H-aggregate but rather a non-parallel or twisted sandwich dimer, where the selection rules are relaxed, allowing the normally forbidden lower-energy transition to become weakly allowed. aip.org The nature of these dye-pair interactions and the resulting spectral signatures have been successfully discussed using Kasha's exciton model in various media, including hydrophilic gels. nih.gov

Theoretical and Computational Investigations of Oxazine 750

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension, have been instrumental in understanding the electronic properties and excited states of Oxazine (B8389632) 750.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the excited states of molecules like Oxazine 750. Studies have successfully used TD-DFT to predict the absorption spectra of a range of oxazine dyes, demonstrating that this method is capable of handling the intramolecular charge transfer excitations that characterize these molecules. nih.gov For an accurate prediction of excitation energies, the inclusion of solvent effects in the calculations is crucial. nih.govresearchgate.net The use of an implicit solvent model, such as a polarizable continuum approach, has been shown to be sufficient for accurately reproducing excitation energies in most cases. nih.govresearchgate.net Specifically, the SMD (Solvation Model based on Density) solvent model, which relies on the full electron density of the solute, has been noted to provide more reliable results for oxazine systems compared to other continuum models. grafiati.com Research has also employed TD-DFT to study the excited states of related oxazine dye conformers and complexes, further highlighting the method's utility in this area. rusjbpc.rucdnsciencepub.com

Optimal Functional Determination for Spectral Prediction

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. Extensive research has been conducted to identify the most suitable functionals for predicting the spectral properties of oxazine dyes. One study found that the MN12SX functional, when paired with the 6-31++G(d,p) basis set and the SMD solvent model, precisely replicated the positions of both the main absorption maximum and the short-wavelength shoulder of the this compound absorption spectrum in an aqueous solution. rusjbpc.ruresearchgate.netresearchgate.net

Comparative studies on various oxazine dyes have shown that the optimal functional can depend on the specific molecular structure. researchgate.net For instance, while B3LYP has been found to yield good results for some oxazine dyes researchgate.net, the O3LYP functional provided the best agreement with experimental data for the related Nile blue dye. researchgate.net For cresyl violet in an aqueous solution, calculations using the B3LYP functional with the 6-311++G(d,p) basis set and the SMD solvent model closely matched experimental values. researchgate.net This underscores the importance of functional selection and validation for achieving predictive accuracy in the computational study of these complex dyes.

Table 1: Performance of Selected Density Functionals in Predicting Spectral Properties of Oxazine Dyes
FunctionalMoleculeBasis Set / Solvent ModelKey FindingReference
MN12SXThis compound6-31++G(d,p) / SMDAccurately reproduced the main absorption maximum and shoulder in aqueous solution. rusjbpc.ruresearchgate.net
B3LYPOxazine Dyes (general)Not specifiedReported to give the best results in a comparative study with CAM-B3LYP and MO6. researchgate.net
O3LYPNile Blue6-31++G(d,p) / IEFPCMProvided the best agreement with experimental absorption spectra. researchgate.net
B3LYPCresyl Violet6-311++G(d,p) / SMDCalculated absorption maximum showed good agreement with experimental values in water. researchgate.net

Molecular Dynamics Simulations of this compound Solvation

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic interactions between this compound and its solvent environment, revealing crucial details about solvation shells and their influence on the dye's properties.

Solute-Solvent Interaction Modeling and Microscopic Effects

The interaction between this compound and solvent molecules has been a focus of extensive research, particularly concerning the role of hydrogen bonding. In aqueous media, modeling has shown that considering the explicit hydrogen-bonded interactions of the dye with three water molecules results in a significant redshift of the entire spectrum by approximately 15 nm. rusjbpc.ruresearchgate.net These studies also revealed that upon excitation, the hydrogen bonds between this compound and water molecules strengthen, explaining the observed bathochromic shift. rusjbpc.ruresearchgate.netresearchgate.net Furthermore, the structure of the dye itself influences these interactions; aliphatic hydrogen atoms on the dye molecule can sterically hinder water molecules from accessing the N24 nitrogen atom. rusjbpc.ruresearchgate.netresearchgate.net

Studies of rotational reorientation dynamics in various polar solvents like methanol (B129727), ethanol, acetone (B3395972), and dimethylformamide (DMF) have provided further microscopic insights. researchgate.netacs.org In alcoholic solvents, the enhancement of hydrogen bonds with the solvent upon excitation is a key finding. researchgate.net The dynamics of the dye's rotation have been analyzed using models such as the Stokes-Einstein-Debye hydrodynamic theory and, for more complex behaviors in solvents like DMF and DMSO, the "wobbling-in-the-cone" model. researchgate.netacs.orgnih.gov This model helps to explain faster anisotropy decays attributed to the wobbling motion of the dye's ethyl group, which is sensitive to the strength of hydrogen bonds. acs.orgnih.gov

Table 2: Summary of Solvation Dynamics Findings for this compound in Different Solvents
SolventObserved Anisotropy DecayProposed Model/ExplanationReference
Acetone, FormamideSingle-exponentialOverall rotational relaxation. researchgate.netacs.org
Methanol, EthanolBiexponential (fast ps, slow hundreds of ps)Fast decay attributed to electron transfer from solvent to dye; slow decay is overall rotation. researchgate.netacs.orgnih.gov
DMF, DMSOBiexponential (fast hundreds of fs, slow)Fast decay ascribed to "wobbling-in-the-cone" motion of the ethyl group. researchgate.netacs.orgnih.gov
WaterNot specifiedStrengthening of H-bonds upon excitation leads to a spectral redshift. rusjbpc.ruresearchgate.netresearchgate.net

Charge Redistribution and Polarization Phenomena

Upon photoexcitation, this compound undergoes a change in its electronic distribution. Computational studies have consistently shown that this photoinduced charge redistribution is a local phenomenon. rusjbpc.ruresearchgate.netresearchgate.net There is no evidence of a large-scale charge transfer across the entire dye molecule. rusjbpc.ruresearchgate.net However, this local redistribution has significant consequences for the immediate solvent environment. A notable finding is the polarization of a water molecule directly hydrogen-bonded to the dye upon excitation of the this compound molecule. rusjbpc.ruresearchgate.net In alcoholic solvents, the local charge redistribution can facilitate an electron transfer reaction from the solvent to the this compound chromophore, which in turn affects the orientation of the transition dipole moment. acs.orgnih.gov

Vibronic Model Applications for Absorption and Emission Spectra

Vibronic models, which account for the coupling between electronic transitions and molecular vibrations, are essential for accurately simulating the absorption and emission spectra of molecules like this compound. These models have been successfully applied to calculate both the absorption and emission spectra of the dye in aqueous solutions. rusjbpc.ruresearchgate.net

A key success of the vibronic model has been the explanation of the characteristic shoulder observed in the absorption spectrum of this compound. rusjbpc.ruresearchgate.net This feature is attributed to a vibronic transition, rather than a purely electronic one. rusjbpc.ruresearchgate.net The vibrations that are involved in these vibronic transitions have been characterized as being of low frequency and corresponding to large-scale molecular movements. rusjbpc.ruresearchgate.net While these vibrations are very weak in the ground state, their intensity is significantly influenced by electronic excitation. rusjbpc.ruresearchgate.net The inclusion of explicit water molecules in the model leads to an increase in the intensity of these low-frequency vibrations, particularly in the excited state. rusjbpc.ruresearchgate.net Furthermore, the vibration of the N-H bond of the imino group is observed to strengthen upon excitation, an effect that is enhanced by the binding of water molecules. rusjbpc.ruresearchgate.net The application of the Franck-Condon principle within these models is suitable for simulating the high-resolution spectra of such semi-rigid molecular systems. researchgate.net

Table 3: Characteristics of Vibrations in the Vibronic Transitions of this compound
CharacteristicDescriptionReference
Nature of TransitionThe shoulder in the absorption spectrum is caused by a vibronic transition. rusjbpc.ruresearchgate.net
Vibrational FrequencyLow-frequency modes are primarily involved. rusjbpc.ruresearchgate.net
Vibrational MotionCorresponds to large-scale molecular movements. rusjbpc.ruresearchgate.net
Effect of ExcitationVibrations are significantly influenced and their intensity increases upon excitation. rusjbpc.ruresearchgate.net
Effect of SolvationBinding of water molecules increases the intensity of low-frequency vibrations, especially in the excited state. rusjbpc.ruresearchgate.net

Compound Index

Computational Analysis of Nonlinear Optical Susceptibilities

Theoretical investigations into the NLO properties of dyes like this compound often employ methods such as Density Functional Theory (DFT). researchgate.net Functionals like B3LYP and MN12SX, combined with appropriate basis sets such as 6-31G(d) or 6-31++G(d,p), are utilized to optimize the molecular geometry and calculate the electronic structure. researchgate.netmdpi.com These quantum chemical calculations can predict linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). escholarship.org Understanding the electronic transitions, often validated by comparing calculated UV-vis absorption spectra with experimental data, is crucial for accurately predicting NLO responses. researchgate.net For this compound, computational models using the MN12SX functional have been shown to reproduce the experimental absorption spectrum in aqueous solutions, confirming the accuracy of the theoretical approach for describing its electronic behavior. researchgate.net

Experimental techniques, primarily the Z-scan method, are used to measure the NLO coefficients, which can then be compared with theoretical predictions. Studies on this compound have revealed significant third-order nonlinear effects. researchgate.netresearchgate.net When subjected to a continuous wave He-Ne laser at 632.8 nm, this compound in aqueous solution exhibits a large negative nonlinear refractive index (n₂) on the order of 10⁻⁸ cm²/W. researchgate.netresearchgate.net The nonlinear response is also highly dependent on the solvent environment, with measurements indicating a larger nonlinear optical susceptibility in dimethyl sulfoxide (B87167) (DMSO) compared to other polar solvents. researchgate.net

Interactive Data Table: Nonlinear Optical Properties of this compound

The table below summarizes key nonlinear optical parameters for this compound as determined by experimental studies, which serve as a reference for computational investigations.

ParameterSymbolReported ValueSolvent/MatrixMeasurement TechniqueWavelengthSource
Nonlinear Refractive Indexn₂~10⁻⁸ cm²/WAqueous SolutionZ-scan632.8 nm researchgate.netresearchgate.net
Nonlinear Refractive Indexn₂~10⁻⁸ cm²/WPolyacrylamide HydrogelZ-scan632.8 nm researchgate.netresearchgate.net
Third-Order Susceptibilityχ⁽³⁾Large, dependent on solventDMSOZ-scan632.8 nm researchgate.net

Advanced Materials Science and Optical Applications of Oxazine 750

Oxazine (B8389632) 750 in Laser Dye Technologies

Oxazine 750 has been firmly established as a highly fluorescent and stable dye for laser applications, particularly in the near-infrared spectrum. researchgate.netzenodo.org Its performance has been characterized with various pump sources, demonstrating its versatility as a gain medium.

This compound is a key component in the development of near-infrared (NIR) laser systems. zenodo.org It serves as an efficient and durable laser dye, often preferred for generating coherent light at longer wavelengths compared to dyes like rhodamine 700. zenodo.org Research has demonstrated its effective operation when pumped by various sources, including krypton-ion lasers, Nd:YAG lasers, and flashlamps. gen-opt.com The dye's broad tuning range in the NIR makes it valuable for spectroscopic applications and as a pump source for other laser materials. gen-opt.com Studies have also explored its use in diode-pumped systems, which are crucial for developing compact and efficient laser devices. zenodo.org In a 20:1 solution of ethylene (B1197577) glycol and propylene (B89431) carbonate, the absorption peak for this compound is at 672 nm. zenodo.org

The following table summarizes the lasing characteristics of this compound under different experimental conditions, highlighting its broad tunability in the near-infrared region.

Pump Source (Wavelength)Solvent/HostConcentration (M/L)Lasing Peak (nm)Tuning Range (nm)Reference
Kr-ion Laser (647, 676 nm)Ethylene Glycol/DMSO (4/1)8.5 x 10⁻⁴770750-835 gen-opt.com
Kr-ion Laser (647, 676 nm)Ethylene Glycol1.4 x 10⁻³780749-825 gen-opt.com
Nd:YAG Laser (532 nm)Methanol (B129727)Not Specified722704-786 gen-opt.com
N₂ Laser (337 nm)Ethanol/DMSO (9/1)1.1 x 10⁻³724708-780 gen-opt.com
AlGaInP Laser Diode (670 nm)Ethylene Glycol/Propylene Carbonate (20/1)6.44 x 10⁻⁴772761-787 zenodo.orggen-opt.com

This compound has been successfully employed in synchronously mode-locked dye laser systems to generate ultrashort light pulses. researchgate.net In these systems, the dye laser is pumped by a continuous train of pulses from another mode-locked laser, with the cavity length of the dye laser precisely matched to the repetition rate of the pump laser. dtic.mil This technique has been used to produce subpicosecond pulses from this compound, tunable over a significant portion of the near-infrared spectrum. zenodo.orgresearchgate.net For instance, researchers have reported the generation of tunable subpicosecond pulses in the 750-835 nm range from a synchronously pumped, mode-locked this compound laser. researchgate.net Such systems are instrumental in time-resolved spectroscopy and other applications requiring high temporal resolution.

To achieve passive mode-locking and generate even shorter pulses, this compound has been used in composite gain-absorber media. zenodo.orgresearchgate.net In this configuration, a saturable absorber—a material whose absorption decreases at high light intensities—is mixed with the gain medium or placed as a separate jet within the laser cavity. scispace.com This combination of synchronous pumping and a saturable absorber allows for the generation of stable, subpicosecond light pulses. researchgate.net One study reported this achievement in a CW mode-locked this compound dye laser, which provided stable operation across a tuning range of 750–835 nm. researchgate.net In other configurations, the dye HITCI has been used as a saturable absorber to facilitate the hybrid mode-locking of an this compound laser. optica.org The use of this compound in energy transfer dye laser (ETDL) mixtures, for example with Rhodamine 640 or HITC, has also been documented to extend the tuning range. gen-opt.com

Nonlinear Optical Properties of this compound

Organic dyes with π-conjugated systems, such as this compound, are known to exhibit strong third-order nonlinear optical (NLO) properties, which are critical for applications in photonics like optical switching and data processing. igntu.ac.inresearchgate.net The intensity-dependent refractive index and absorption are among the most important of these properties. researchgate.net

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of nonlinear refraction (n₂) and nonlinear absorption (β) in materials. wikipedia.org In the "closed-aperture" configuration, the sample is translated along the z-axis of a focused laser beam, and the resulting change in transmittance through a finite aperture in the far field reveals the nonlinear refractive index. wikipedia.org A peak followed by a valley in the transmittance curve indicates a positive (self-focusing) nonlinearity, whereas a valley-peak signature indicates a negative (self-defocusing) nonlinearity. rdd.edu.iq

Studies on this compound using the Z-scan technique with a continuous wave (CW) He-Ne laser at 632.8 nm have consistently shown that the dye exhibits a large, negative nonlinear refractive index (n₂). researchgate.netresearchgate.net This negative sign signifies a strong self-defocusing effect. rdd.edu.iq The magnitude of the nonlinear refractive index for this compound in an aqueous solution and in a polyacrylamide hydrogel (PAA) matrix was found to be on the order of 10⁻⁸ cm²/W. researchgate.net Another study reported a value of -1.1x10⁻⁷ cm²/W for this compound in a PAA host. iiste.org These significant nonlinear responses are attributed to a thermo-optical effect, where the laser induces a temperature gradient that, in turn, creates a refractive index gradient in the material. igntu.ac.in

The nonlinear optical properties of this compound have been shown to be dependent on its concentration in a host medium. rdd.edu.iqresearchgate.net Research involving Oxazine dye doped into poly(methyl methacrylate) (PMMA) films and dissolved in chloroform (B151607) was conducted using a CW diode laser at 650 nm. rdd.edu.iq The Z-scan method revealed that as the concentration of the dye increased, the magnitude of the nonlinear refractive index (n₂) also increased. rdd.edu.iq

The study on Oxazine-doped PMMA films provided quantitative data on how nonlinear parameters change with concentration. The results for lower concentrations, which exhibited stable self-defocusing, are summarized below. Higher concentrations (10⁻⁴ and 10⁻³ M/L) were found to be damaged by the laser during the experiment. rdd.edu.iq

Concentration (M/L)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
1 x 10⁻⁶-1.11 x 10⁻⁷-0.117 x 10⁻³0.93 x 10⁻⁶ rdd.edu.iq
1 x 10⁻⁵-2.48 x 10⁻⁷-0.065 x 10⁻³2.08 x 10⁻⁶ rdd.edu.iq

This concentration-dependent behavior is attributed to the increased number of molecules per unit volume, leading to a larger nonlinear phase shift in the samples. rdd.edu.iq The experiments also showed that at these concentrations, the samples exhibited saturation absorption, where the material's ability to absorb light decreases at higher intensities. rdd.edu.iq

Fast and Steady-State Nonlinear Optical Effects

This compound exhibits significant third-order nonlinear optical properties, which are of interest for applications in optical switching, optical limiting, and data processing. igntu.ac.in Studies using the Z-scan technique with a continuous wave He-Ne laser at 632.8 nm have characterized these effects in both aqueous solutions and polyacrylamide hydrogel matrices. igntu.ac.inresearchgate.net

In these environments, this compound demonstrates a negative nonlinearity, with a large nonlinear refractive index (n₂) on the order of 10⁻⁸ cm²/W. igntu.ac.inresearchgate.net This negative sign indicates a self-defocusing effect, where the material acts as a negative lens under intense laser illumination. The phenomenon is primarily attributed to thermo-optic effects, where laser-induced heating creates a refractive index gradient in the medium. igntu.ac.inresearchgate.net Additionally, the dye exhibits reverse saturable absorption (RSA) with a nonlinear absorption coefficient (β) in the range of 10⁻⁴ cm/W. igntu.ac.in RSA is a process where the absorption of a material increases with increasing light intensity, a key characteristic for optical limiting devices.

When embedded in a polyacrylamide (PAA) hydrogel, this compound displays both fast (transit) and steady-state (slow) nonlinear effects. researchgate.net The fast effect is associated with the immediate thermo-optical induced refractive index gradient, while the slower, steady-state effect is believed to arise from a concentration gradient induced by the temperature gradient within the medium. researchgate.net

Table 1: Nonlinear Optical Properties of this compound

PropertyObserved ValueHost MediumMeasurement TechniqueWavelength
Nonlinear Refractive Index (n₂)~10⁻⁸ cm²/WAqueous Solution, Polyacrylamide HydrogelZ-scan632.8 nm
Nonlinearity SignNegative (Self-defocusing)Aqueous Solution, Polyacrylamide HydrogelZ-scan632.8 nm
Nonlinear AbsorptionReverse Saturable Absorption (RSA)Aqueous Solution, Polyacrylamide HydrogelZ-scan632.8 nm
Nonlinear Absorption Coefficient (β)~10⁻⁴ cm/WAqueous Solution, Polyacrylamide HydrogelZ-scan632.8 nm

Applications in Luminescent Solar Concentrators (LSC)

This compound has been investigated as a fluorescent dye for use in Luminescent Solar Concentrators (LSCs). LSCs operate by absorbing sunlight over a large area and re-emitting it at a longer wavelength. optica.org This emitted light is then guided by total internal reflection to the edges of a transparent plate, where it is concentrated onto small-area photovoltaic cells. optica.orgresearchgate.net The suitability of a dye for LSC applications is determined by its spectroscopic properties, photostability, and optical efficiency. ias.ac.inias.ac.in

A critical factor for the viability of LSCs is the long-term stability of the incorporated dye under solar radiation. researchgate.netunt.edu The photostability of this compound doped in polymethyl methacrylate (B99206) (PMMA) has been evaluated through outdoor testing. researchgate.netias.ac.in

In one long-term study conducted over a full year, the performance of an LSC using this compound in a PMMA matrix was measured and calculated hourly. researchgate.netias.ac.in These outdoor tests, conducted through all four seasons, provide essential data on the photodegradation of the dye under real-world conditions. researchgate.netias.ac.in While organic dyes in polymeric hosts have shown the potential to survive outdoors for years without severe degradation, their stability remains a primary limitation for LSC performance. unt.educaltech.edu For instance, in a comparative study, Oxazine 725, a related dye, showed a 66% drop in emission after about 250 hours of continuous exposure, which was the worst case among the dyes tested. optica.org The detailed seasonal photodegradation data for this compound is crucial for predicting the operational lifetime of LSC devices. researchgate.net

The optical efficiency of an LSC is heavily dependent on the photophysical properties of the dye. ias.ac.inias.ac.in Key parameters include the dye's absorption spectrum, fluorescence quantum yield, and the magnitude of its Stokes shift. ias.ac.in The Stokes shift is the difference in wavelength between the maxima of the absorption and emission spectra. ias.ac.in A large Stokes shift is highly desirable as it minimizes the re-absorption of emitted photons by other dye molecules, which is a major loss mechanism in LSCs. ias.ac.in

Studies on this compound doped in PMMA have shown that it possesses a larger Stokes shift compared to other dyes like Oxazine 170. ias.ac.in This characteristic indicates a lower potential for self-absorption losses, which is beneficial for collector efficiency. ias.ac.in The optical efficiency of an LSC plate with this compound has been estimated under outdoor illumination by measuring the power output of a solar cell attached to the edge of the collector. ias.ac.in The absorption spectrum for this compound in PMMA covers a range from approximately 520 nm to 680 nm. ias.ac.in

Table 2: Spectroscopic Properties of this compound in PMMA for LSC Applications

PropertyDescriptionSignificance for LSCReference
Absorption Spectrum Ranges from ~520 nm to 680 nm.Captures a portion of the visible solar spectrum. ias.ac.in
Stokes Shift Larger than that of Oxazine 170.Reduces self-absorption of emitted radiation, improving efficiency. ias.ac.in
Optical Efficiency Measured under outdoor conditions for one year.Determines the overall performance and power conversion capability. researchgate.netias.ac.in

Integration of this compound in Advanced Materials Matrices

The performance of this compound is highly influenced by its host environment. Its integration into advanced matrices like hydrogels and liquid crystals allows for the tuning of its photophysical properties.

The behavior of this compound has been extensively studied in polyacrylamide (PAA) hydrogel matrices of varying compositions. jcsp.org.pknih.govsciexplore.ir These hydrophilic gels provide a unique environment where the dye's aggregation and transport properties can be investigated. nih.gov

Electronic absorption spectroscopy reveals that the aggregation of this compound is lower in all tested percentages of polyacrylamide compared to its aggregation in a simple aqueous solution. jcsp.org.pk The interactions between dye molecules within the hydrogel have been analyzed using Kasha's exciton (B1674681) theory, which helps to explain the nature of dye pair interactions. nih.gov Furthermore, the monomer-dimer equilibrium of this compound in these hydrogels has been quantified using UV-vis spectroscopy and fitting methods, providing insight into the solute-solute interactions within the polymer network. nih.gov These studies are crucial for understanding how the gel's composition affects the dye's photophysical behavior. nih.govsciexplore.ir

When this compound is introduced as a guest molecule into an anisotropic host, such as a nematic liquid crystal, its optical properties become dependent on the orientation of the host molecules. nih.gov Polarized spectroscopy is used to study the interaction of the ionic dye with the anisotropic surroundings. nih.gov

The dichroic ratio (R) and the degree of anisotropy (S), also known as the order parameter, are key metrics determined from these measurements. nih.gov These parameters quantify the extent of alignment of the dye molecules within the liquid crystal matrix. They are calculated by measuring the absorbance of light polarized parallel and perpendicular to the alignment direction of the liquid crystal. nih.gov The electro-optical effects of these guest-host systems are also investigated, revealing how an external electric field can modulate the system's optical properties by changing the alignment of the host and, consequently, the guest dye molecules. nih.gov The solvatochromism of this compound has been studied in such anisotropic media, comparing its behavior to that in isotropic solvents. nih.govresearchgate.net

Doping in Polymer Thin Films (e.g., PMMA, Sol-Gel Glasses)

The incorporation of this compound into solid-state matrices like polymer thin films and sol-gel glasses is a significant area of research, enabling the development of advanced optical and photonic materials. These solid hosts provide a stable and protective environment for the dye molecules, mitigating issues like aggregation and degradation that can occur in liquid solutions, and facilitating the fabrication of robust optical components.

Doping in Polymethylmethacrylate (PMMA)

Polymethylmethacrylate (PMMA) is a widely used polymer host for organic dyes due to its excellent optical transparency, mechanical stability, and compatibility with many chromophores. Doping this compound into PMMA films has been explored for applications such as luminescent solar concentrators (LSCs) and nonlinear optical devices. researchgate.netresearchgate.netrdd.edu.iq

Fabrication Methods: A common and straightforward method for preparing this compound-doped PMMA films is the free casting technique . rdd.edu.iqpsu.edu This process typically involves:

Dissolving a specific amount of PMMA polymer and this compound dye powder in a suitable solvent, such as Chloroform, Tetrahydrofuran (THF), or Trichloroethane. psu.edu

Stirring the mixture until a homogeneous solution is obtained.

Pouring a measured volume of the dye-polymer solution into a flat-bottomed dish (e.g., a Petri dish). rdd.edu.iq

Allowing the solvent to evaporate slowly under ambient conditions, which results in the formation of a solid, dye-doped polymer film. rdd.edu.iq The thickness of the resulting film is dependent on the concentration of the solution and the volume cast. rdd.edu.iqpsu.edu

Research Findings on Spectroscopic and Optical Properties: Studies have systematically investigated the properties of this compound within PMMA matrices. Research shows that while the polarity of the solvent affects the absorption spectra of the dye in solution (a bathochromic or red-shift is observed in more polar solvents), this effect is negligible in the final solid film. psu.edu This is attributed to the lack of translational freedom for the dye molecules once they are fixed within the rigid polymer matrix, which prevents deactivation through intermolecular collisions. psu.edu

The concentration of this compound is a critical parameter influencing the material's optical properties. Experiments using concentrations ranging from 10⁻⁶ to 10⁻³ M/L have been conducted to study nonlinear optical phenomena. rdd.edu.iq At lower concentrations (10⁻⁶ and 10⁻⁵ M/L), the doped films exhibit a negative nonlinear refractive index (a self-defocusing effect). rdd.edu.iq The magnitude of the nonlinear refractive index and the third-order nonlinear susceptibility were found to increase with rising dye concentration. rdd.edu.iq

Furthermore, the spectroscopic properties of this compound in PMMA have been extensively measured for applications like LSCs. researchgate.netresearchgate.netias.ac.in The rigid polymer environment can cause a slight shift in the emission spectrum to longer wavelengths compared to solutions. mdpi.com The photostability and optical efficiency of these doped films have been tested under outdoor conditions, demonstrating their potential for practical solar energy applications. researchgate.netresearchgate.net

Doping in Sol-Gel Glasses

Sol-gel glasses offer an alternative inorganic host matrix for this compound. The sol-gel process allows for the creation of porous, glass-like materials at low temperatures, which is crucial for preventing the thermal degradation of the embedded organic dye molecules. scirp.org These materials are investigated for applications in solid-state lasers and chemical sensors. rusjbpc.ruspie.org

Fabrication Methods: The sol-gel process is typically a two-step procedure involving the hydrolysis and subsequent polycondensation of metal alkoxide precursors. scirp.org

A common precursor, such as Tetramethoxysilane (TMOS) or Tetraethoxysilane (TEOS), is mixed with water, a mutual solvent like methanol, and a catalyst (e.g., HCl). scirp.orgrusjbpc.ru

The this compound dye is dissolved in this solution (the "sol").

As the hydrolysis and condensation reactions proceed, a rigid, porous network (the "gel") forms, trapping the dye molecules within its nano-sized pores.

Subsequent drying and aging of the gel result in a solid, transparent, dye-doped glass monolith or thin film. The porosity and other physical properties of the matrix can be tailored by adjusting the process parameters. dcu.ie

Research Findings on Spectroscopic and Sensing Properties: Spectroscopic analysis of this compound incorporated into porous silicate (B1173343) xerogel monoliths has revealed concentration-dependent fluorescence behavior. shareok.org The interaction between the dye molecules and the pore surfaces within the sol-gel matrix influences the absorption and emission characteristics. rusjbpc.ru

The porous nature of sol-gel glasses makes them highly suitable for chemical sensing applications. The accessibility of the trapped dye molecules to the external environment allows for the detection of specific analytes. dcu.ie For instance, sol-gel films doped with this compound have been used as optical sensors for ammonia (B1221849) (NH₃) vapor. dcu.ie The absorption spectrum of the immobilized dye changes upon exposure to ammonia, enabling quantitative detection. dcu.ie This demonstrates the potential of this compound-doped sol-gel materials for creating robust and sensitive fiber-optic chemical sensors.

Data Tables

Table 1: Research Findings on this compound Doped in PMMA Films

Parameter Finding Application Context Reference
Fabrication Method Free casting technique using solvents like Chloroform and THF. General Film Preparation rdd.edu.iqpsu.edu
Solvent Effect Absorption peak shifts to longer wavelengths in more polar solvents (in solution); effect is minimal in the final solid film. Nonlinear Optics psu.edu
Nonlinear Refractive Index (n₂) Negative (self-defocusing) at concentrations of 10⁻⁶ & 10⁻⁵ M/L. Nonlinear Optics, Optical Limiting rdd.edu.iq
Third-Order Susceptibility (χ⁽³⁾) Magnitude increases with increasing dye concentration. Nonlinear Optics rdd.edu.iq
Absorption Behavior Exhibits saturation absorption (SA). Nonlinear Optics rdd.edu.iq

| Spectroscopic Properties | Absorption and emission spectra studied for efficiency. | Luminescent Solar Concentrators (LSC) | researchgate.netresearchgate.net |

Table 2: Research Findings on this compound Doped in Sol-Gel Glasses

Parameter Finding Application Context Reference
Fabrication Method Two-step sol-gel process using TEOS or TMOS precursors. General Material Synthesis rusjbpc.ruspie.org
Fluorescence Behavior Fluorescence is dependent on the dye concentration within the porous monoliths. Solid-State Lasers shareok.org
Spectroscopic Analysis Absorption and fluorescence spectra analyzed in porous silicate glasses. Fundamental Properties rusjbpc.ru
Sensing Capability Immobilized dye's absorption spectrum changes upon exposure to NH₃ vapor. Chemical Sensing dcu.ie

| Host Matrix | Porous silica (B1680970) network provides a stable environment and allows analyte permeation. | Optical Sensors | dcu.ie |

Interactions of Oxazine 750 in Diverse Chemical Environments

Behavior in Aqueous Solutions and Polar Solvents

Oxazine (B8389632) 750 exhibits distinct behaviors and spectral characteristics when dissolved in aqueous and other polar solvent systems. Its interactions with these solvents are crucial for understanding its photophysical properties and dynamics.

Solvation Dynamics in Different Solvent Systems

Research has investigated the rotational reorientation dynamics of Oxazine 750 in various polar solvents using femtosecond time-resolved stimulated emission pumping fluorescence depletion (FS TR SEP FD) spectroscopy. In solvents like methanol (B129727) and ethanol, OX750 shows biexponential anisotropy decay, with a faster decay attributed to the rotation of the transition dipole moment in the excited state, possibly due to electron transfer (ET) from the solvent to the chromophore. In solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), faster anisotropy decays are linked to the wobbling-in-the-cone motion of the ethyl group, which is sensitive to hydrogen bonding between the solvent and the dye's protonation site researchgate.net.

Studies also indicate that hydrogen bonding plays a significant role. For instance, interactions with water molecules can lead to a redshift in the spectrum, with a strengthening of hydrogen bonds upon excitation explaining this bathochromic effect. The intensity of low-frequency vibrations also increases with bound water molecules, particularly in the excited state rusjbpc.ruresearchgate.net.

Influence of Solvent Polarity on Spectroscopic Features

The polarity of the solvent significantly influences the spectroscopic features of this compound. Solvatochromism, the change in spectral properties with solvent polarity, is observed. For example, in aqueous solutions, computational studies have reproduced the main absorption maximum and a short-wavelength shoulder, with the latter attributed to vibronic transitions. The presence of hydrogen-bonded water molecules can cause a redshift of approximately 15 nm rusjbpc.ruresearchgate.net.

Studies on other oxazine dyes suggest that while solvent polarity can affect spectral behavior, the influence might not always be large or regular, potentially making them poor solvatochromic dyes in some contexts nih.govgrafiati.com. However, for this compound, solvent polarity has been shown to influence its absorption and emission spectra, with a bathochromic shift observed with increasing solvent polarity mdpi.compsu.edu. This shift is often attributed to the stabilization of the excited state, which has a larger dipole moment than the ground state psu.edu.

Interfacial Phenomena of this compound

This compound's behavior at interfaces, particularly the air/water interface, has been a subject of detailed investigation using advanced spectroscopic techniques.

Electronic Sum Frequency Generation (ESFG) Spectroscopy at Air/Water Interface

Multiplex Electronic Sum Frequency Generation (ESFG) spectroscopy has been employed to study this compound adsorbed at the air/water interface aip.orgaip.orgnih.govdntb.gov.uariken.jpsaitama-u.ac.jpacs.org. This technique allows for the determination of second-order nonlinear electronic spectra at interfaces, providing insights into interfacial electronic structure. By analyzing the excitation-wavelength dependence of the ESFG spectrum and performing global fitting, researchers can separate contributions from one- and two-photon resonances aip.orgaip.orgnih.gov. This separation yields linear interface electronic spectra that can be directly compared to bulk absorption spectra aip.orgaip.orgnih.gov.

The ESFG spectra of OX750 at the air/water interface reveal that prominent bands are resonantly enhanced by both one-photon (600–700 nm) and two-photon (320–400 nm) transitions. ESFG signals in the 400–465 nm region are resonant only with two-photon transitions aip.org. This technique is considered indispensable for unraveling static and dynamic properties of interfacial molecules, such as orientation and solvation, which can differ significantly from their bulk counterparts aip.orgaip.org.

One- and Two-Photon Resonance Studies at Interfaces

The ESFG studies inherently involve one- and two-photon resonance phenomena. By varying the excitation wavelength (ω1), researchers can alter the relative contributions of these resonances to the ESFG spectra aip.org. This allows for a deeper understanding of the electronic structure at the interface. The ability to separate one- and two-photon resonance contributions is crucial for a clear and quantitative discussion of interfacial electronic structure aip.orgaip.org. A two-dimensional plot of linear interface electronic spectra has been proposed to graphically represent this information aip.orgaip.org.

Adsorption and Orientation at Chemical Interfaces

This compound is known to be surface-active and adsorbs at the air/water interface aip.orgaip.orgacs.org. The ESFG spectroscopy, particularly when employing heterodyne detection (HD-ESFG), can provide information about the orientation of interfacial molecules. The imaginary part of the χ⁽²⁾ spectrum, obtained via HD-ESFG, contains information about the up/down orientation of interfacial molecules, as the sign of Imχ⁽²⁾ indicates this aip.org. While direct studies on OX750's orientation using these specific methods are detailed in the context of ESFG, the general principle applies to understanding its behavior at interfaces.

The adsorption of this compound at interfaces leads to spectral properties that can differ from those in bulk solutions. The ESFG technique is instrumental in revealing these interface-specific electronic structures aip.orgaip.orgacs.org.

Future Research Directions and Emerging Paradigms for Oxazine 750

Design and Synthesis of Novel Oxazine (B8389632) 750 Derivatives with Enhanced Properties

The core structure of Oxazine 750 provides a robust scaffold for chemical modification, enabling the synthesis of new derivatives with enhanced photophysical and chemical properties. A primary motivation for this research is to overcome the limitations of existing oxazine dyes, such as suboptimal aqueous solubility and photostability, thereby broadening their applicability, particularly in biological imaging and diagnostics. google.comnih.gov

Key research efforts are focused on several strategic modifications:

Improved Aqueous Solubility: Many oxazine dyes exhibit limited solubility in water, which hinders their use in biological systems. Synthetic strategies involve the introduction of hydrophilic functional groups, such as sulfonate or carboxylic acid moieties, onto the core structure. These modifications have been shown to significantly improve water solubility while retaining the excellent fluorescence properties of the parent dye. google.comnih.gov For instance, the addition of carboxyl groups not only increases solubility but also provides a reactive handle for conjugation to biomolecules. nih.gov

Enhanced Photostability and Quantum Yield: A major goal is the development of derivatives with greater resistance to photodegradation and higher fluorescence quantum yields. This involves structural modifications that protect the chromophore from reactive oxygen species and other degradation pathways. Research has shown that various structural alterations can lead to new phenoxazine (B87303) derivatives with improved biological and material capabilities. nih.gov

Advanced Synthetic Methodologies: Modern synthetic techniques are being employed to create these novel derivatives more efficiently. Ultrasound-mediated condensation and other microwave-assisted organic synthesis (MAOS) protocols offer significant advantages over conventional heating, including shorter reaction times, higher yields, and improved product purity. nih.govresearchgate.net These greener chemistry approaches facilitate the rapid generation of libraries of new oxazine compounds for screening and application development. researchgate.net

The table below summarizes the targeted enhancements for novel this compound derivatives.

PropertyEnhancement StrategyDesired Outcome
Aqueous Solubility Introduction of sulfonate, carboxyl, or other polar functional groups.Improved performance in biological and aqueous media. google.comnih.gov
Photostability Steric hindrance around the chromophore; modification of electronic structure.Longer observation times in fluorescence microscopy and other high-intensity light applications. nih.gov
Fluorescence Quantum Yield Rigidizing the molecular structure to reduce non-radiative decay pathways.Brighter probes for enhanced sensitivity in detection and imaging.
Functionality Incorporation of reactive groups (e.g., NHS esters, maleimides) for bioconjugation.Targeted labeling of specific proteins, nucleic acids, and other biomolecules. google.comnih.gov

Exploration of this compound in Quantum Optics and Photonics

The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in the fields of quantum optics and photonics. Research is increasingly focused on harnessing their ability to function as molecular switches, which is crucial for electro-optical data storage, sensors, and super-resolution fluorescence microscopy. nih.govrug.nl

A key area of exploration is the control of fluorescence through external stimuli. By adjusting the fluorophore's properties and its local environment, oxazine dyes can be efficiently switched between stable fluorescent (on) and non-fluorescent (off) states. nih.govrug.nl This switching can be triggered by changes in the local redox conditions. The addition of a reductant can push the dye into a long-lived, non-fluorescent radical anion state, effectively turning it "off". Subsequent removal of the reductant or addition of an oxidant returns the dye to its fluorescent "on" state. nih.govrug.nl

This controllable "blinking" is the cornerstone of several super-resolution imaging techniques that bypass the diffraction limit of light. rug.nl By activating only a sparse subset of fluorophores at any given time, their positions can be determined with nanoscale precision. Oxazine-based molecular switches have demonstrated remarkable fatigue resistance, capable of undergoing between 400 and 3,000 switching cycles before irreversible photobleaching. nih.govrug.nl Researchers are also designing novel molecular assemblies where an oxazine moiety acts as a photochromic or halochromic trigger, inducing a large spectral shift in an attached fluorophore to control its emission for super-resolution applications. miami.edursc.org

The table below outlines key parameters of oxazine dyes relevant to their application as molecular switches.

ParameterTypical Value / CharacteristicSignificance in Photonics
Switching Mechanism Redox-based (formation of radical anion). nih.govrug.nlEnables controlled activation and deactivation of fluorescence.
Off-State Lifetime Minutes range (in low oxygen). nih.govrug.nlAllows for sequential imaging of individual molecules.
Switching Cycles 400 - 3,000 before photobleaching. nih.govrug.nlHigh fatigue resistance enables robust and repeatable performance.
Application Super-resolution microscopy, electro-optical data storage. nih.govmiami.eduOvercoming the diffraction limit; developing next-generation data technologies.

Advanced Spectroscopic Methodologies for Unraveling Complex Dynamics

Understanding the intricate photophysical processes of this compound upon light absorption is critical for optimizing its performance. Advanced spectroscopic techniques, particularly those with femtosecond time resolution, are indispensable tools for mapping the ultrafast dynamics of excited states.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful method for monitoring the kinetics of electron transfer and other rapid processes following photoexcitation. rsc.org When a molecule like this compound absorbs a photon, it enters a series of short-lived excited states. Fs-TAS allows researchers to track the evolution of these states on a timescale of femtoseconds to picoseconds. nih.gov This includes observing processes such as:

Internal Conversion: The rapid, non-radiative transition between electronic states of the same multiplicity.

Vibrational Cooling: The dissipation of excess vibrational energy to the surrounding solvent, typically occurring on a picosecond timescale. researchgate.net

Intersystem Crossing: The transition from a singlet excited state to a triplet state, which can influence photobleaching and blinking behavior.

Studies on related oxazine structures using femtosecond stimulated Raman spectroscopy (FSRS) have provided detailed insights into the vibrational modes that accompany the transition from the initial excited state to the final photoproduct. vu.lt These advanced techniques provide a complete picture of the photo-induced reaction pathways, which is crucial for designing new derivatives with improved photostability and specific switching characteristics. researchgate.netnih.gov

The table below details the application of various advanced spectroscopic methods to the study of this compound.

Spectroscopic TechniqueTimescaleInformation Revealed
Femtosecond Transient Absorption (fs-TAS) Femtoseconds to NanosecondsExcited-state absorption, internal conversion, vibrational cooling, electron transfer kinetics. rsc.orgnih.gov
Time-Resolved Fluorescence Picoseconds to NanosecondsFluorescence lifetime, rotational diffusion, quenching dynamics. bmglabtech.com
Femtosecond Stimulated Raman Spectroscopy (FSRS) Femtoseconds to PicosecondsStructural evolution of excited states, identification of transient vibrational modes. vu.lt
Fluorescence Correlation Spectroscopy (FCS) Microseconds to MillisecondsDiffusion coefficients, molecular concentration, triplet state dynamics.

Theoretical Prediction and Validation of this compound Material Performance

Parallel to experimental work, theoretical and computational chemistry is becoming an essential tool for predicting the properties of this compound and guiding the design of its next-generation derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its Time-Dependent extension (TD-DFT), allow for the in silico prediction of a wide range of molecular properties. rsc.orgunimore.it

These computational methods can accurately model:

Electronic Absorption and Emission Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and fluorescence, which is crucial for matching the dye to specific laser lines and filter sets. researchgate.netdntb.gov.ua Recent studies have focused on refining computational models, including the choice of functional and basis set, to achieve excellent agreement with experimental spectra of this compound in aqueous solutions. researchgate.netdntb.gov.ua

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key determinant of the dye's color and redox properties. nih.govrsc.org

Nonlinear Optical (NLO) Properties: The design of materials for applications in photonics and optical communications requires an understanding of their NLO properties. Theoretical methods can calculate the first- and second-order hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. rsc.orgresearchgate.netnih.gov Such calculations can screen potential candidates for NLO materials before undertaking laborious synthesis. nih.gov

A critical aspect of this research direction is the synergy between theory and experiment. Theoretical predictions must be rigorously benchmarked against experimental data. rsc.org This validation process not only confirms the accuracy of the computational models but also provides deeper insights into the structure-property relationships, enabling a more rational and efficient design of new this compound derivatives with tailored performance characteristics. unimore.itresearchgate.net

The following table presents a comparison of experimental and calculated absorption maxima for oxazine dyes, illustrating the predictive power of modern computational methods.

CompoundSolventExperimental λmax (nm)Computational ModelCalculated λmax (nm)
This compound Aqueous~650 nmMN12SX/6-31++G(d,p)/SMD~650 nm researchgate.netdntb.gov.ua
Cresyl Violet Aqueous~590 nmM062X/6-31++G(d,p)/SMD~590 nm researchgate.net
Oxazine 170 Aqueous~630 nmTD-DFT (various functionals)~620-640 nm dntb.gov.ua

Q & A

Q. What are the key spectroscopic properties of Oxazine 750, and how are they experimentally determined?

this compound exhibits a maximum absorption peak at 667 nm (in ethanol) with a molar absorptivity of 8.25 × 10⁴ L mol⁻¹ cm⁻¹ . To measure these properties experimentally, researchers typically use UV-Vis spectrophotometry with solvent controls. For fluorescence applications, emission maxima (e.g., λem = 667 nm in aqueous media) are determined via steady-state fluorimetry, though solvent polarity and hydrogen bonding (e.g., with water) can redshift spectra by ~15 nm .

Q. How is this compound utilized in flow cytometry, and what methodological considerations are critical?

this compound binds nucleic acids in reticulocytes, enabling direct measurement of reticulocyte volume (MCVr) and hemoglobin concentration (CHCMr) via laser-based flow cytometry . Key steps include isovolumetric sphering of cells and optimizing dye concentration to avoid overstaining. The ADVIA 2120 system employs dual-channel analysis (RBC/PLT and reticulocyte channels) to distinguish mature red cells from reticulocytes using this compound's absorption properties .

Q. What solvent systems are optimal for studying this compound's photophysical behavior?

this compound is soluble in polar solvents like ethanol and water. In aqueous media, hydrogen bonding with three water molecules significantly alters its vibronic spectra, necessitating implicit solvent models (e.g., SMD) or explicit quantum mechanical treatments for accurate computational replication . Organic solvents like acetone or methanol are preferred for laser applications due to reduced hydrogen-bonding interference .

Advanced Research Questions

Q. How do hydrogen-bonding interactions with water influence this compound's vibronic spectra, and what computational methods validate these effects?

Strong hydrogen bonds between this compound and three water molecules induce a redshift (~15 nm) in absorption spectra by stabilizing the excited state. The MN12SX/6-31++G(d,p)/SMD theory level accurately replicates experimental spectra, including the short-wavelength shoulder (612 nm), which arises from vibronic transitions involving low-frequency molecular vibrations . Time-dependent density functional theory (TD-DFT) reveals that photoexcitation strengthens hydrogen bonds, increasing charge density at the N5 nitrogen atom and polarizing bound water molecules .

Q. What mechanisms underlie the ultrafast fluorescence quenching of this compound in alcoholic solvents?

Femtosecond time-resolved spectroscopy shows that fluorescence quenching in alcohols (e.g., methanol) occurs via photoinduced electron transfer (ET) from solvent to dye, mediated by hydrogen bonds. This ET process occurs within 200 fs, faster than intramolecular vibrational redistribution (IVR), and is facilitated by site-specific hydrogen-bond dynamics . Computational modeling of OX750-(alcohol)n complexes confirms ET selectivity to specific hydrogen-bonded sites .

Q. How can discrepancies in interpreting this compound's short-wavelength absorption shoulder be resolved?

The shoulder at ~612 nm was historically attributed to dimerization, but computational studies identify it as a vibronic transition involving low-frequency modes (e.g., N-H bond vibrations). Discrepancies arise from solvent-dependent effects: implicit models (e.g., IEFPCM) fail to capture explicit hydrogen-bonding interactions, while hybrid QM/MM approaches or explicit solvent clusters (e.g., OX750+3H2O) replicate experimental spectra . Experimental validation via transient absorption spectroscopy is recommended to distinguish dimeric vs. vibronic origins .

Q. What strategies optimize this compound for nerve-targeted fluorescence imaging in vivo?

Structure-activity relationship (QSAR) screening identifies Oxazine 4 (a derivative) as superior for nerve targeting due to balanced logD (3.94 at pH 7.4) and minimal adipose uptake. This compound's high logD (4.67) causes nonspecific binding, but modifying aliphatic substituents can reduce hydrophobicity. In vivo kinetic studies show peak nerve-to-background ratios at 4 hours post-injection, with signal persistence up to 12 hours .

Methodological Recommendations

  • Computational Studies : Use MN12SX functional with 6-31++G(d,p) basis set and SMD solvation for aqueous spectra .
  • Experimental Design : For flow cytometry, calibrate dye concentration to 0.1–0.5 µM to avoid signal saturation .
  • Spectroscopic Analysis : Employ femtosecond TR-SEP FD spectroscopy to resolve sub-picosecond ET dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.